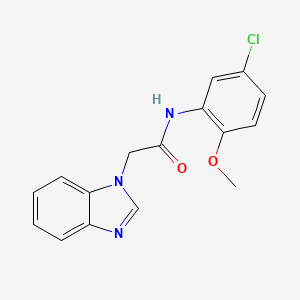![molecular formula C20H25N3O B5308709 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine](/img/structure/B5308709.png)
3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazine derivative that has a unique structure containing a pyrrolidine ring and a phenyl group.
Wirkmechanismus
The mechanism of action of 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and inflammation. It has also been shown to decrease the levels of certain inflammatory markers in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine in lab experiments is its potential as an antitumor and anti-inflammatory agent. This makes it a valuable compound for studying cancer and inflammation. However, one limitation of this compound is its relatively complex structure, which can make it difficult to synthesize and study.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of more effective antitumor and anti-inflammatory agents. Finally, research is needed to investigate the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine can be achieved using various methods. One of the most common methods involves the reaction of 4,6-dichloropyridazine with 1-(pyrrolidin-1-ylmethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-phenyl-6-(1-pyrrolidin-1-ylhex-5-en-2-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-3-11-18(16-23-14-7-8-15-23)24-20-13-12-19(21-22-20)17-9-5-4-6-10-17/h2,4-6,9-10,12-13,18H,1,3,7-8,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFYJJGFPRXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN1CCCC1)OC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![2-{2-[2-(2-methoxypyrimidin-5-yl)-1H-imidazol-1-yl]ethyl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5308643.png)
![N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]](/img/structure/B5308651.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5308662.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-(4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5308674.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5308677.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B5308684.png)
![2-(2-{1-[3-(2-methylpyrimidin-4-yl)phenyl]-1H-imidazol-2-yl}phenoxy)ethanol](/img/structure/B5308701.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5308715.png)

